Benzyl n-cyano carbamate
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Overview
Description
Benzyl n-cyano carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its role in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
Benzyl n-cyano carbamate is an organic compound that is primarily used in the synthesis of primary amines . It serves as a protected form of ammonia, which plays a crucial role in the synthesis of a wide range of organic compounds .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. After N-alkylation, the C6H5CH2OC(O) group of this compound is removable with Lewis acids . This allows the compound to participate in further reactions, leading to the synthesis of primary amines .
Biochemical Pathways
It’s known that carbamates play a significant role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and display very good chemical and proteolytic stabilities .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the synthesis of primary amines . These amines can then participate in further reactions, leading to the creation of a wide range of organic compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation . Additionally, the solubility of the compound in different solvents can affect its reactivity and efficacy .
Biochemical Analysis
Biochemical Properties
Benzyl n-cyano carbamate can be viewed as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the this compound group is removable with Lewis acids . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) which overstimulates muscarinic ACh receptors (mAChRs) and nicotinic ACh receptors (nAChRs) .
Temporal Effects in Laboratory Settings
Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .
Metabolic Pathways
Carbamates are known to inhibit AChE, leading to an accumulation of ACh .
Transport and Distribution
It is known that carbamates are soluble in organic solvents and moderately soluble in water .
Subcellular Localization
Given its solubility properties, it may be distributed throughout the cell, depending on the specific cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl n-cyano carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method includes the reaction of benzyl isocyanate with cyanoacetic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Benzyl n-cyano carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into this compound alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
- Oxidation products include this compound oxide.
- Reduction products include this compound alcohol.
- Substitution reactions yield various this compound derivatives .
Scientific Research Applications
Benzyl n-cyano carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyano group.
N-cyano carbamate: Similar but does not have the benzyl group.
Benzyl n-vinyl carbamate: Contains a vinyl group instead of a cyano group.
Uniqueness: Benzyl n-cyano carbamate is unique due to the presence of both benzyl and cyano groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
benzyl N-cyanocarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-7-11-9(12)13-6-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVSAXBVNRQOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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